1,2-Benzenediol,4-(1-methyl-3-piperidinyl)-
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Overview
Description
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- is an organic compound with the molecular formula C12H17NO2 It is a derivative of catechol, featuring a piperidine ring substituted at the 4-position with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- typically involves the following steps:
Starting Materials: Catechol (1,2-benzenediol) and 1-methyl-3-piperidine.
Reaction: The piperidine derivative is introduced to the catechol under controlled conditions, often involving a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification methods to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Various substituted catechols depending on the electrophile used.
Scientific Research Applications
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as catechol-O-methyltransferase (COMT) and other proteins involved in metabolic pathways.
Pathways: The compound may inhibit or modulate the activity of these enzymes, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylcatechol: A simpler derivative of catechol with a methyl group at the 4-position.
3,4-Dihydroxytoluene: Another catechol derivative with a methyl group at the 3-position.
Homocatechol: A catechol derivative with different substitution patterns.
Uniqueness
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other catechol derivatives
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-(1-methylpiperidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c1-13-6-2-3-10(8-13)9-4-5-11(14)12(15)7-9/h4-5,7,10,14-15H,2-3,6,8H2,1H3 |
InChI Key |
UWXIEGJSOHTCPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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